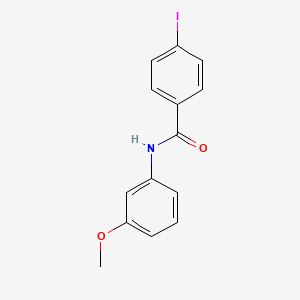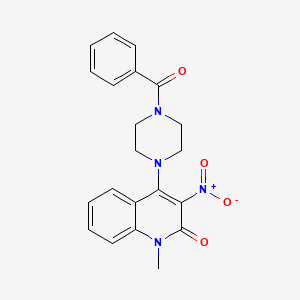
N-(2,5-dimethylphenyl)-1-azepanecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-1-azepanecarbothioamide, commonly known as DMPT, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. DMPT is a thioamide derivative of azepane, a six-membered heterocyclic compound.
Scientific Research Applications
DMPT has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DMPT has been shown to increase feed intake and growth performance in livestock such as pigs, chickens, and fish. DMPT is believed to act as a pheromone, stimulating the production of appetite-regulating hormones in the brain. In medicine, DMPT has been investigated for its anti-inflammatory and anti-cancer properties. DMPT has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing apoptosis. In material science, DMPT has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Mechanism of Action
The mechanism of action of DMPT is not fully understood. In agriculture, DMPT is believed to act as a pheromone, stimulating the production of appetite-regulating hormones in the brain. In medicine, DMPT has been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis. DMPT has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. In agriculture, DMPT has been shown to increase feed intake and growth performance in livestock. In medicine, DMPT has been shown to have anti-inflammatory and anti-cancer properties. DMPT has also been shown to increase the production of reactive oxygen species, which play a role in cell signaling and apoptosis.
Advantages and Limitations for Lab Experiments
DMPT has several advantages and limitations for lab experiments. One advantage is that DMPT is relatively easy to synthesize and purify. DMPT is also stable under typical laboratory conditions. One limitation is that DMPT is not very soluble in water, which can make it difficult to work with in aqueous solutions. DMPT is also relatively expensive compared to other compounds used in lab experiments.
Future Directions
There are several future directions for research on DMPT. In agriculture, further studies could investigate the optimal dosage and timing of DMPT administration to maximize its effects on feed intake and growth performance in livestock. In medicine, further studies could investigate the mechanisms underlying DMPT's anti-inflammatory and anti-cancer properties, as well as its potential as a therapeutic agent for various diseases. In material science, further studies could investigate the properties and applications of metal-organic frameworks synthesized using DMPT as a ligand.
Synthesis Methods
DMPT is synthesized by reacting 2,5-dimethylphenyl isothiocyanate with 6-aminocaproic acid. The reaction is carried out in the presence of a base, typically triethylamine, in an organic solvent such as dichloromethane or chloroform. The product is purified by recrystallization or column chromatography. The yield of DMPT is typically around 70-80%.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-12-7-8-13(2)14(11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFULNCSIUMGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)azepane-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)

![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)

![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)


![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)